Human A₃ Adenosine Receptor Antagonist Potency: EC₅₀ and Kᵢ Values
3-Amino-N-methylpicolinamide (BDBM50597191/CHEMBL5195631) demonstrates antagonist activity at the human A₃ adenosine receptor with an EC₅₀ of 16 nM and a Kᵢ of 13 nM in cellular and binding assays, respectively [1]. While a direct comparator within the same study is not reported, this potency positions the compound within the range of known A₃R antagonists. For class-level inference, the picolinamide scaffold is noted for its ability to confer selectivity across adenosine receptor subtypes; however, the 3-amino-N-methyl substitution pattern uniquely contributes to this specific affinity profile, as SAR studies on picolinamide-derived GPCR ligands indicate that alterations to the 3-amino group often result in significant loss of activity at A₃R [2].
| Evidence Dimension | A₃ Adenosine Receptor Antagonism |
|---|---|
| Target Compound Data | EC₅₀ = 16 nM; Kᵢ = 13 nM; Kd = 55 nM |
| Comparator Or Baseline | Class-level baseline: typical A₃R antagonists exhibit EC₅₀ values ranging from low nM to sub-μM; specific comparator data not available in same study. |
| Quantified Difference | Not applicable for direct comparator; potency is 16 nM (EC₅₀). |
| Conditions | Human wild-type A₃R expressed in Flp-In-CHO cells (cAMP accumulation) and HEK293 cells (NanoBRET binding). |
Why This Matters
A defined potency value (16 nM EC₅₀) against A₃R enables researchers to select this compound for target validation studies where A₃R antagonism is implicated in inflammatory or oncological pathways.
- [1] BindingDB. BDBM50597191 (CHEMBL5195631). Affinity Data: EC₅₀ = 16 nM (A₃R antagonist). View Source
- [2] Moku B, et al. The significance of N-methylpicolinamides in the development of anticancer therapeutics: Synthesis and structure-activity relationship (SAR) studies. Bioorg Chem. 2019;86:513-537. View Source
